Selectivity Profile: ACY-775 vs. Pan-HDAC Inhibitor SAHA (Vorinostat)
ACY-775 demonstrates markedly improved HDAC6 isoform selectivity compared to the pan-HDAC inhibitor SAHA (vorinostat). While ACY-775 exhibits an IC50 of 7.5 nM against HDAC6 with 60- to 1500-fold selectivity over class I HDACs, SAHA potently inhibits class I HDACs including HDAC1 (IC50 ~30 nM) and HDAC2 (IC50 ~80 nM) with minimal selectivity, causing widespread histone hyperacetylation that confounds interpretation of HDAC6-specific pharmacology [1][2].
| Evidence Dimension | HDAC Isoform Selectivity (IC50 comparison) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 7.5 nM; HDAC1 IC50 = 2.1 μM; HDAC2 IC50 = 2.5 μM; HDAC3 IC50 = 11.2 μM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC6 IC50 = 4 nM; HDAC1 IC50 = 30 nM; HDAC2 IC50 = 80 nM |
| Quantified Difference | ACY-775 selectivity for HDAC6 over HDAC1 is ~280-fold; SAHA selectivity for HDAC6 over HDAC1 is ~7.5-fold |
| Conditions | In vitro biochemical HDAC activity assay using recombinant HDAC isoforms (n=2 per condition) |
Why This Matters
This selectivity differential enables researchers to attribute observed biological effects specifically to HDAC6 inhibition rather than class I HDAC modulation, which is essential for target validation studies.
- [1] Jochems J, et al. Neuropsychopharmacology. 2014;39(2):389-400. Figure 1d: IC50 heat map summary. View Source
- [2] AnjieChem. ACY-775 Product Information: Selectivity profile. View Source
